![molecular formula C10H17N3O B14728962 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide CAS No. 13366-87-5](/img/structure/B14728962.png)
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[421]nonan-2-ylidene)hydrazine-1-carboxamide is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
The synthesis of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves multiple steps. One common synthetic route includes the formation of the bicyclo[4.2.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the hydrazine and carboxamide moieties . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Aplicaciones Científicas De Investigación
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[4.2.1]nona-2,4,7-trienes: These compounds have a similar core structure but contain additional double bonds, leading to different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.
Propiedades
Número CAS |
13366-87-5 |
|---|---|
Fórmula molecular |
C10H17N3O |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
(2-bicyclo[4.2.1]nonanylideneamino)urea |
InChI |
InChI=1S/C10H17N3O/c11-10(14)13-12-9-3-1-2-7-4-5-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14) |
Clave InChI |
PKHHTFYUZGUACS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C2)C(=NNC(=O)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



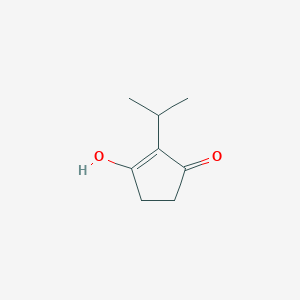
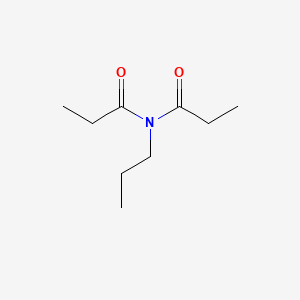
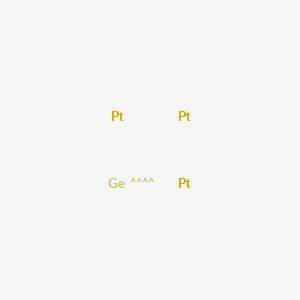
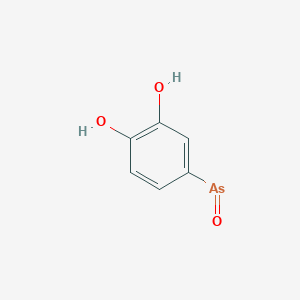
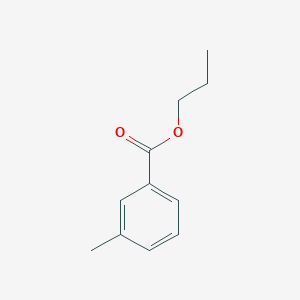

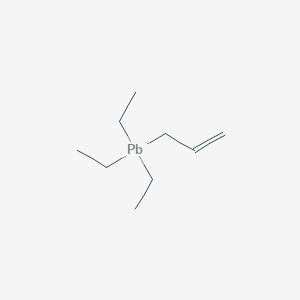
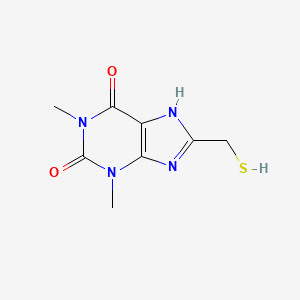
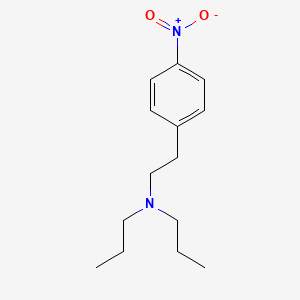
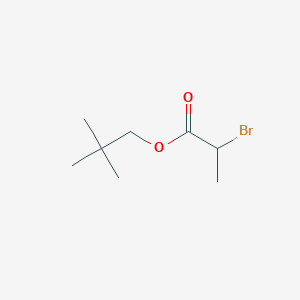
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
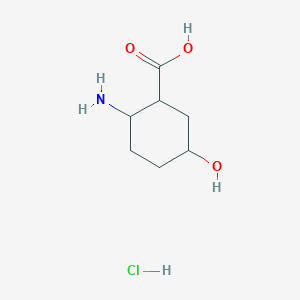
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
